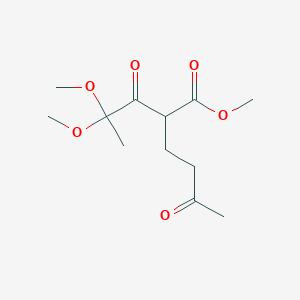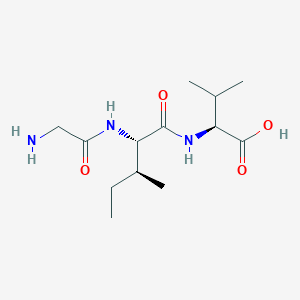
Glycyl-L-isoleucyl-L-valine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycyl-L-isoleucyl-L-valine is a tripeptide composed of glycine, L-isoleucine, and L-valine. This compound is a part of the broader class of peptides, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in various biological processes, including signaling, enzymatic activity, and structural functions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-isoleucyl-L-valine typically involves the stepwise coupling of the amino acids glycine, L-isoleucine, and L-valine. The process often employs solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Glycyl-L-isoleucyl-L-valine can undergo various chemical reactions, including:
Oxidation: The oxidation of the peptide can lead to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.
Substitution: Substitution reactions can occur at the amino acid side chains, leading to modifications of the peptide structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol (DTT) for reduction. The reaction conditions typically involve controlled pH and temperature to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can result in the formation of disulfide-linked peptides, while reduction can yield free thiol groups .
Aplicaciones Científicas De Investigación
Glycyl-L-isoleucyl-L-valine has several scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Explored for potential therapeutic applications, such as in drug delivery systems and as a component of peptide-based drugs.
Industry: Utilized in the development of biomaterials and as a standard in analytical techniques.
Mecanismo De Acción
The mechanism of action of Glycyl-L-isoleucyl-L-valine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate biological pathways by binding to these targets, influencing processes like signal transduction and metabolic regulation. The exact pathways and targets depend on the specific context and application of the peptide .
Comparación Con Compuestos Similares
Similar Compounds
Glycyl-L-valine: A dipeptide composed of glycine and L-valine.
Glycyl-L-isoleucine: A dipeptide composed of glycine and L-isoleucine.
L-isoleucyl-L-valine: A dipeptide composed of L-isoleucine and L-valine.
Uniqueness
Glycyl-L-isoleucyl-L-valine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This tripeptide can form specific interactions and adopt conformations that are different from those of its dipeptide counterparts, making it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
81156-23-2 |
|---|---|
Fórmula molecular |
C13H25N3O4 |
Peso molecular |
287.36 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C13H25N3O4/c1-5-8(4)11(15-9(17)6-14)12(18)16-10(7(2)3)13(19)20/h7-8,10-11H,5-6,14H2,1-4H3,(H,15,17)(H,16,18)(H,19,20)/t8-,10-,11-/m0/s1 |
Clave InChI |
COVXELOAORHTND-LSJOCFKGSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CN |
SMILES canónico |
CCC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methylbicyclo[3.1.1]heptan-2-amine](/img/structure/B14424805.png)
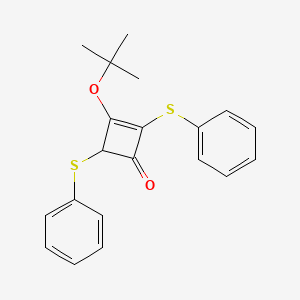
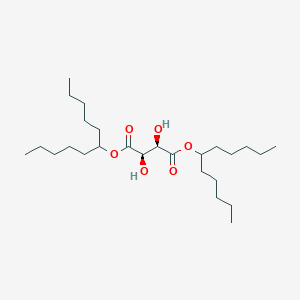
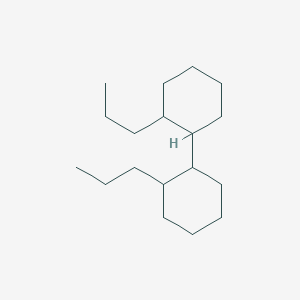
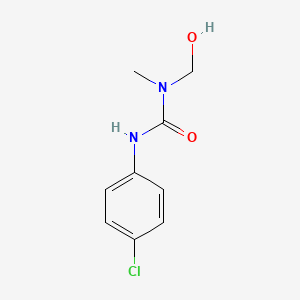
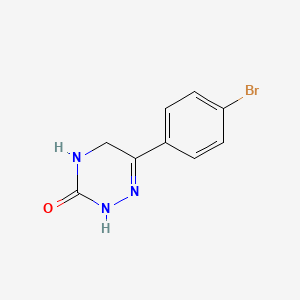
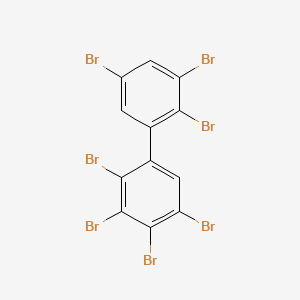
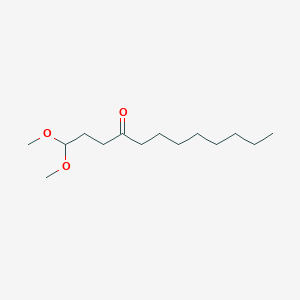
![N-(Prop-2-en-1-yl)-N-{[(trimethylsilyl)oxy]methyl}prop-2-en-1-amine](/img/structure/B14424844.png)
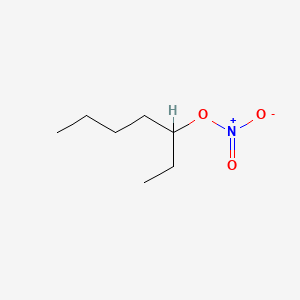
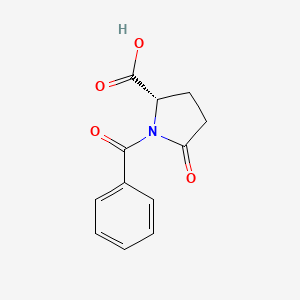
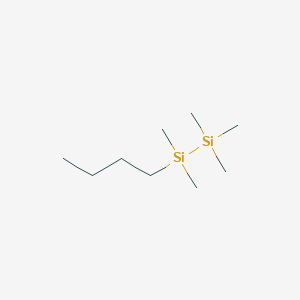
![(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoic acid](/img/structure/B14424868.png)
